Perfluorooctyl iodide (CAS 507-63-1) is a highly fluorinated liquid synthon primarily utilized as a radical precursor and chain-transfer agent in industrial and laboratory settings. Characterized by a weak, highly polarized carbon-iodine (C-I) bond, it serves as a primary reagent for introducing the strongly lipophobic and hydrophobic perfluorooctyl (-C8F17) group into organic molecules and polymers [1]. Its baseline value in procurement stems from its dual utility: it acts as a highly efficient telogen in iodine-transfer polymerization (ITP) for fluorosurfactant manufacturing, and as a highly reactive electrophile in atom transfer radical addition (ATRA) and photoredox catalysis. Unlike standard alkyl halides, its extreme electron deficiency and strong fluorous partitioning characteristics make it indispensable for fluorous biphasic catalysis and the synthesis of advanced triphilic materials.
Substituting perfluorooctyl iodide with closely related analogs, such as perfluorooctyl bromide (C8F17Br) or the shorter-chain perfluorohexyl iodide (C6F13I), frequently results in process failure or severe performance degradation. The C-Br bond in perfluorooctyl bromide possesses a significantly higher bond dissociation energy, rendering it completely inert under the mild photoredox or organocatalytic conditions where the iodide thrives [1]. Conversely, while regulatory pressures often encourage substituting C8 chains with C6 chains, the shorter perfluorohexyl variant exhibits higher volatility, weaker van der Waals interactions, and inferior fluorous phase partitioning [2]. This reduction in chain length compromises the efficiency of fluorous solid-phase extraction (FSPE) and reduces the thermodynamic stability of resulting triphilic surfactants, making C8F17I strictly necessary for applications requiring maximum fluorophilicity and precise radical initiation.
The selection of the iodide over the bromide form is dictated by the fundamental bond dissociation energy of the terminal halogen. In studies evaluating Frustrated Lewis Pair (FLP)-catalyzed functionalizations of alkenes, perfluorooctyl iodide acts as a highly efficient radical precursor, achieving conversion under mild conditions. In direct contrast, substituting the iodide with perfluorooctyl bromide results in 0% conversion, as the C-Br bond is too strong to undergo homolytic cleavage under identical catalytic thresholds [1].
| Evidence Dimension | Reaction conversion in mild radical alkene functionalization |
| Target Compound Data | High conversion (acts as a competent substrate) |
| Comparator Or Baseline | Perfluorooctyl bromide (0% conversion / no reaction) |
| Quantified Difference | Complete binary shift from functional reactivity to total inertness |
| Conditions | Mild catalytic conditions (e.g., FLP catalysis) without harsh thermal initiators |
Buyers must specify the iodide form for any modern, mild-condition perfluoroalkylation workflow, as the cheaper bromide alternative will fail to initiate.
The length of the perfluoroalkyl chain directly correlates with the compound's ability to act as an organocatalyst via halogen bonding. In the transfer hydrogenation of 2-substituted quinolines, the highly electron-withdrawing C8 chain of perfluorooctyl iodide creates a remarkably strong C-I···N halogen bond. Quantitative comparisons demonstrate that catalytic activity increases with carbon chain length; using 10 mol% of perfluorooctyl iodide achieves up to a 98% yield of the reduced product at room temperature, outperforming shorter-chain analogs like perfluorohexyl iodide (C6F13I) and perfluorobutyl iodide (C4F9I) under identical conditions .
| Evidence Dimension | Product yield in halogen-bond catalyzed heteroaryl reduction |
| Target Compound Data | 98% yield |
| Comparator Or Baseline | Shorter perfluoroalkyl iodides (C6F13I, C4F9I) which exhibit progressively lower catalytic activity |
| Quantified Difference | Maximized yield directly correlated to the C8 chain's superior electron-withdrawing capacity |
| Conditions | 10 mol% catalyst loading, room temperature, Hantzsch ester reductant |
For advanced organocatalytic processes relying on halogen bonding, procuring the C8 variant maximizes turnover and yield compared to shorter-chain regulatory substitutes.
In industrial handling and fluorous biphasic applications, the volatility and phase-partitioning behavior of the perfluoroalkyl chain are critical. Evaluations of the hexadecane/air partition coefficients (Log KHxd/air) for per- and polyfluoroalkyl substances reveal that partitioning increases linearly with the number of CF2 units. Perfluorooctyl iodide exhibits a significantly higher Log KHxd/air value than perfluorohexyl iodide (C6F13I), indicating stronger non-specific van der Waals interactions and lower volatility [1].
| Evidence Dimension | Hexadecane/Air Partition Coefficient (Log KHxd/air) |
| Target Compound Data | Higher Log KHxd/air (lower volatility, stronger fluorous network) |
| Comparator Or Baseline | Perfluorohexyl iodide (lower Log KHxd/air, higher evaporative loss) |
| Quantified Difference | Linear increase in partition coefficient per additional CF2 unit |
| Conditions | Standardized variable phase ratio headspace gas chromatography at 25 °C |
The lower volatility and stronger partitioning of C8F17I are essential for minimizing evaporative losses during high-temperature synthesis and maximizing recovery in fluorous solid-phase extraction.
Perfluorooctyl iodide is heavily utilized in the synthesis of functionalized oligomers and telechelic polymers due to its exceptional performance as a chain-transfer agent. In the radical telomerization of 1,3-butadiene, perfluorooctyl iodide demonstrates a high transfer constant (CT = 2.59 at 145 °C). This allows for the precise control of molecular weights, yielding functional oligomers ranging from 250 to 4,000 g/mol [1]. Standard alkyl halides or non-iodinated perfluorocarbons lack this reversible iodine-transfer capability, leading to uncontrolled polymerization.
| Evidence Dimension | Chain-transfer constant (CT) |
| Target Compound Data | CT = 2.59 at 145 °C |
| Comparator Or Baseline | Non-iodinated perfluoroalkanes (CT ≈ 0, no controlled chain transfer) |
| Quantified Difference | Enables controlled molecular weight distribution vs. uncontrolled radical propagation |
| Conditions | Radical telomerization with 1,3-butadiene at 140–150 °C using di-tert-butyl peroxide initiator |
Industrial polymer chemists must procure the iodide form to successfully execute Iodine-Transfer Polymerization (ITP) for the production of tightly controlled fluorosurfactants and elastomers.
Used as a primary telogen to synthesize strictly controlled, low-molecular-weight fluorinated oligomers, telechelic polymers, and specialized elastomers where precise chain-transfer kinetics are mandatory[1].
The reagent of choice for introducing the -C8F17 group into alkenes, alkynes, and polycyclic aromatics via photoredox or Frustrated Lewis Pair catalysis, where the robust C-Br bond of perfluorooctyl bromide would fail to react[2].
Ideal for synthesizing fluorous-tagged catalysts or chiral auxiliaries. The C8 chain provides the necessary thermodynamic stability and high fluorous partition coefficient required for quantitative phase separation, outperforming C6 substitutes [3].
Irritant